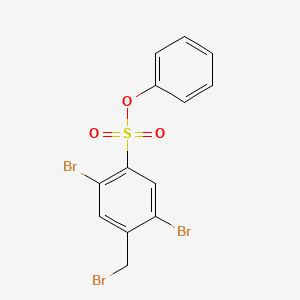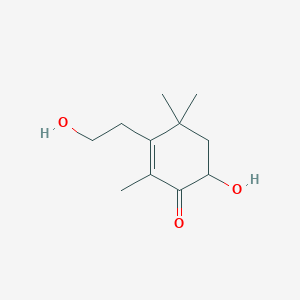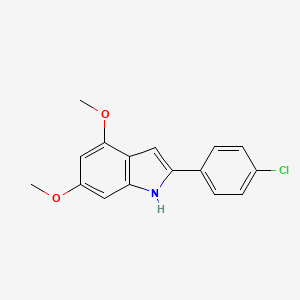![molecular formula C15H13Br2N B14218050 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- CAS No. 823207-01-8](/img/structure/B14218050.png)
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two bromine atoms and two methyl groups attached to the indole core, making it a unique derivative with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- typically involves the bromination of 1H-Benz[e]indole derivatives. A common method includes the reaction of 1H-Benz[e]indole with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. It may act by inhibiting enzymes or interfering with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 1H-Benz[e]indole, 1,1,2-trimethyl-
- 1H-Benz[e]indole, 2-(chloromethyl)-1,1-dimethyl-
- 1H-Benz[e]indole, 2-(fluoromethyl)-1,1-dimethyl-
Comparison: 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the dibromomethyl derivative may exhibit different reactivity patterns and biological properties, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
823207-01-8 |
|---|---|
Formule moléculaire |
C15H13Br2N |
Poids moléculaire |
367.08 g/mol |
Nom IUPAC |
2-(dibromomethyl)-1,1-dimethylbenzo[e]indole |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)12-10-6-4-3-5-9(10)7-8-11(12)18-13(15)14(16)17/h3-8,14H,1-2H3 |
Clé InChI |
OZAMBGGSDAXBPN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC3=CC=CC=C32)N=C1C(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)

methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)


![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
